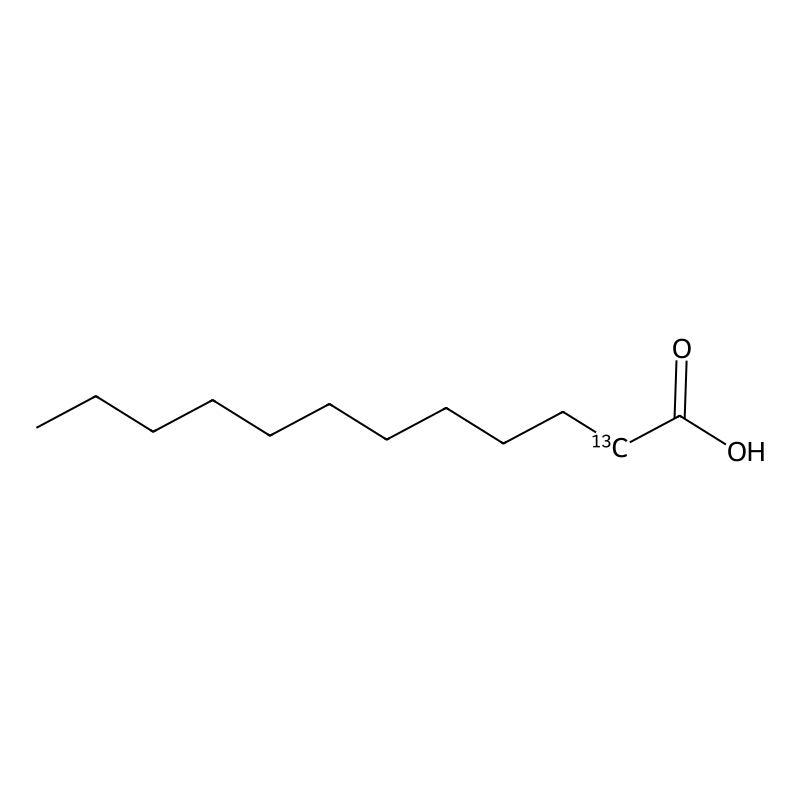

Dodecanoic-2-13C acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metabolic studies

Researchers can use dodecaonoic-2-13C acid to trace the metabolic pathways of fatty acids in living organisms. The carbon-13 isotope acts as a label, allowing scientists to track the incorporation and fate of the fatty acid within a cell or organism. This information is crucial for understanding how organisms utilize fats for energy and biosynthesis.Source: [Isotope-Labeled Compounds: Applications in Biology and Medicine: ]

Lipid analysis

Dodecanoic-2-13C acid can be used as an internal standard in mass spectrometry analysis of lipids. The known isotopic composition of the molecule serves as a reference point for accurately measuring the mass of other lipids in a sample. This technique is essential for quantifying and identifying various fatty acids within complex biological mixtures. Source: [Quantitative Analysis of Fatty Acids by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry: ]

Investigation of protein-lipid interactions

Dodecanoic-2-13C acid can be used to study how proteins interact with fatty acids. By incorporating the labeled fatty acid into a biological membrane, researchers can monitor its interaction with specific proteins using techniques like nuclear magnetic resonance (NMR) spectroscopy. This approach provides insights into cellular processes that rely on protein-lipid interactions. Source: [Applications of Stable Isotope Labeling in NMR Spectroscopy: ]

Dodecanoic-2-13C acid, also known as lauric acid-2-13C, is a stable isotope-labeled compound derived from dodecanoic acid, which is a twelve-carbon medium-chain saturated fatty acid. The molecular formula for dodecanoic-2-13C acid is C₁₂H₂₄O₂, with a molecular weight of approximately 201.31 g/mol. This compound is characterized by its straight-chain structure and is commonly found in various natural fats and oils, particularly coconut oil and palm kernel oil. Dodecanoic-2-13C acid is notable for its unique isotopic labeling, which allows for specific applications in metabolic studies and tracer experiments in biological systems .

Dodecanoic-2-¹³C acid itself likely doesn't have a specific mechanism of action. Its primary purpose is as a tracer molecule in scientific research.

- The ¹³C isotope allows researchers to track the fate of lauric acid in biological systems.

- By studying the incorporation and movement of the ¹³C label within cells or organisms, scientists can investigate various aspects of fatty acid metabolism, including absorption, transport, and utilization for energy production [].

- Lauric acid is generally considered safe for human consumption in moderate amounts found in food sources [].

- However, concentrated lauric acid may cause skin irritation.

- Specific safety data for Dodecanoic-2-¹³C acid may not be available due to its limited commercial use. It's advisable to handle it with standard laboratory precautions for organic compounds, including wearing gloves and working in a fume hood.

- Esterification: Reacting with alcohols to form esters.

- Saponification: Hydrolysis of fats in the presence of a base to yield glycerol and soap.

- Oxidation: Undergoes oxidation reactions to form ketones or aldehydes.

These reactions are facilitated by various catalysts and conditions, demonstrating the compound's reactivity typical of carboxylic acids .

Dodecanoic-2-13C acid exhibits significant biological activity, primarily due to its role as a medium-chain fatty acid. It possesses antimicrobial properties, making it effective against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. Additionally, dodecanoic acid has been implicated in metabolic processes, including energy production and lipid metabolism, highlighting its importance in nutrition and health .

Dodecanoic-2-13C acid can be synthesized through various methods:

- Isotopic Labeling: Incorporating carbon-13 isotopes during the synthesis of dodecanoic acid from simpler precursors using carbon dioxide or other carbon sources enriched with carbon-13.

- Fermentation: Utilizing microbial fermentation processes where specific strains produce dodecanoic acid under controlled conditions.

- Chemical Synthesis: Starting from fatty acids or their derivatives through chain elongation or other organic transformations.

These methods allow for the production of dodecanoic-2-13C acid with high purity and specific isotopic labeling necessary for research applications .

Dodecanoic-2-13C acid has several applications:

- Metabolic Studies: Used as a tracer in metabolic studies to understand fatty acid metabolism in living organisms.

- Nutritional Research: Investigated for its role in dietary fats and their effects on health.

- Pharmaceuticals: Explored for potential therapeutic uses due to its antimicrobial properties.

These applications leverage the unique isotopic signature of dodecanoic-2-13C acid, facilitating advanced research in biochemistry and nutrition .

Dodecanoic-2-13C acid shares structural similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dodecanoic Acid | C₁₂H₂₄O₂ | Natural fatty acid found in coconut oil |

| Hexanoic Acid | C₆H₁₂O₂ | Shorter chain length; more volatile |

| Octadecanoic Acid | C₁₈H₃₆O₂ | Longer chain; solid at room temperature |

| Myristic Acid | C₁₄H₂₈O₂ | Four carbons longer; found in nutmeg oil |

| Lauric Acid (non-labeled) | C₁₂H₂₄O₂ | Non-isotopically labeled version |

Dodecanoic-2-13C acid's isotopic labeling distinguishes it from these compounds, making it particularly valuable for research purposes where tracking metabolic pathways is essential .

Molecular Structure and Isotopic Labeling

Dodecanoic-2-¹³C acid (C₁₂H₂₃¹³CO₂H) features a linear carbon chain with a carboxyl group at C₁ and a ¹³C label at C₂. The isotopic substitution alters the electronic environment of adjacent carbons, influencing chemical shifts in spectroscopic analyses. Key structural attributes include:

- Molecular formula: ¹³C₁C₁₁H₂₄O₂ (molecular weight: 201.31 g/mol).

- Purity: ≥99% isotopic enrichment at C₂, with ≤1% contaminants from C₁₀ and C₁₄ fatty acids.

- Physical state: Solid at room temperature, melting between 44–46°C.

Comparative Isotopic Labeling in Lauric Acid Derivatives

| Position | Isotopic Label | CAS Number | Applications |

|---|---|---|---|

| C₁ | ¹³C | 93639-08-8 | Tracer studies in lipid metabolism |

| C₂ | ¹³C | 287100-78-1 | NMR structural analysis, kinetic studies |

| C₁₂ | ¹³C | 106-328-1 | Terminal chain tracking, drug delivery |

| C₁₂,12,12 | ²H₃ | 79050-22-9 | Deuterium-based metabolic tracing |

Spectroscopic Characterization

The ¹³C label at C₂ impacts spectral signatures in NMR and mass spectrometry (MS):

13C NMR Features

- C₂ resonance: Shifts to ~22–24 ppm due to electron-withdrawing effects from the ¹³C substitution.

- C₁ and C₃: Minor deshielding (~1–2 ppm) compared to unlabeled lauric acid, detected via heteronuclear correlation (HETCOR) spectra.

- Carboxyl group (C₁): A distinctive peak at ~180 ppm, unaffected by the C₂ label.

Solid-State NMR Insights

Studies using density functional theory (DFT) and GIPAW calculations revealed that hydrogen bonding in the carboxyl group influences ¹³C chemical shifts. For lauric acid derivatives, the C₁²³C shift tensor aligns with O–H bond lengths and hydrogen-bonding configurations.

Historical Development of ¹³C-Labeled Fatty Acid Synthesis Methodologies

Early Synthesis Approaches

The synthesis of ¹³C-labeled fatty acids emerged in the 1980s, driven by metabolic tracer research. Initial methods for dodecanoic-2-¹³C acid involved:

- Alkylation of diethyl sodio-malonate: Reacting ¹³C-labeled alkyl halides (e.g., [1-¹³C]1-bromododecane) with malonate esters, followed by saponification and decarboxylation.

- Cyanide-mediated labeling: Introducing ¹³C via K¹³CN in nitrile intermediates, later hydrolyzed to carboxylic acids.

These methods faced challenges in achieving high isotopic purity and positional specificity.

Modern Synthetic Innovations

Advances in catalytic chemistry and isotopic labeling strategies have improved yields and precision:

Key Methodological Improvements

| Era | Methodology | Advantages | Limitations |

|---|---|---|---|

| 1980s | Malonate alkylation | First positional labeling | Low yields, impure products |

| 2000s | Silver acetylide coupling | Enhanced regioselectivity | Requires specialized reagents |

| Present | Catalytic deuterium exchange | High isotopic purity, scalability | Limited to specific positions |

Current Industrial Production

Commercial suppliers employ optimized protocols:

The synthesis of isotopically labeled dodecanoic acid derivatives, particularly those enriched with carbon-13 at specific positions, represents a critical area of synthetic organic chemistry with applications in metabolic studies, pharmaceutical research, and mechanistic investigations [1] [2]. The strategic incorporation of ¹³C isotopes into the dodecanoic acid framework requires precise synthetic methodologies that ensure high isotopic purity while maintaining acceptable yields and selectivity.

Carboxyl-Specific ¹³C Labeling Techniques

The introduction of ¹³C isotopes at the carboxyl position (C-1) of dodecanoic acid represents the most extensively studied approach for isotopic labeling of this medium-chain fatty acid. Several synthetic strategies have been developed to achieve this specific labeling pattern, each offering distinct advantages and limitations.

Grignard Carboxylation Methods

The Grignard carboxylation approach remains a fundamental technique for introducing ¹³C labels at the carboxyl position [2] [3]. This method involves the reaction of undecylmagnesium bromide with isotopically labeled carbon dioxide (¹³CO₂) under rigorously anhydrous conditions. The reaction proceeds through nucleophilic attack of the Grignard reagent on the electrophilic carbon center of ¹³CO₂, followed by protonation to yield the desired ¹³C-labeled carboxylic acid [4].

The synthetic sequence begins with the preparation of undecylmagnesium bromide from 1-bromoundecane and magnesium metal in anhydrous tetrahydrofuran or diethyl ether. The resulting organometallic species exhibits high nucleophilicity and readily reacts with ¹³CO₂ gas introduced under positive pressure. Typical yields range from 12-36%, with isotopic purities exceeding 96% [1] [2]. The moderate yields observed in this transformation can be attributed to competing side reactions, including protonation of the Grignard reagent by trace moisture and the formation of coupled products through radical pathways.

Palladium-Catalyzed Carboxylation Strategies

Recent advances in transition metal catalysis have enabled the development of more efficient carboxylation methodologies [3] [5]. Palladium-catalyzed carboxylation of organoborane intermediates with ¹³CO₂ has emerged as a particularly attractive approach, offering superior yields and functional group compatibility compared to traditional methods.

The protocol utilizes readily accessible boronic esters or acids as nucleophilic partners, which undergo transmetalation with palladium carboxylate complexes containing isotopically labeled carbon monoxide equivalents [3]. This approach circumvents the need for gaseous ¹³CO reagents, instead employing solid, isolable palladium-carboxylate complexes that can be prepared from ¹³CO₂. The method demonstrates exceptional isotopic incorporation rates, often exceeding 99%, with yields ranging from 80-95% [5].

The mechanistic pathway involves oxidative addition of the organoborane to the palladium center, followed by insertion of the labeled carbonyl ligand and subsequent reductive elimination to form the ¹³C-labeled carboxylic acid. The use of near-stoichiometric amounts of labeled carbon dioxide minimizes isotopic dilution and waste generation, representing a significant advancement over previous methodologies [6].

Electrocarboxylation Approaches

Electrochemical carboxylation represents an emerging sustainable approach for the incorporation of ¹³C labels [6]. This methodology employs electrochemical reduction of ¹³CO₂ in the presence of suitable organic electrophiles to generate carboxylated products directly. The process operates under mild conditions and eliminates the need for stoichiometric reducing agents or specialized organometallic reagents.

The electrocarboxylation setup utilizes a divided cell with a cathode material capable of activating ¹³CO₂ while minimizing competing hydrogen evolution reactions. Applied potentials typically range from -1.8 to -2.5 V versus a saturated calomel electrode, depending on the specific substrate and electrolyte system employed. Yields of 50-75% have been reported for related fatty acid substrates, with isotopic purities exceeding 90% [6].

Biosynthetic Incorporation Methods

Microbial biosynthesis offers an environmentally sustainable alternative for the production of ¹³C-labeled dodecanoic acid [7] [8]. This approach leverages the natural fatty acid biosynthetic machinery of microorganisms, particularly Escherichia coli, to incorporate isotopic labels from simple precursors such as ¹³C-acetate or ¹³C-glucose.

The biosynthetic pathway involves the sequential condensation of ¹³C-labeled acetyl-CoA units through the action of fatty acid synthase complexes [9] [10]. When cells are cultured in media supplemented with ¹³C-acetate, the isotopic label becomes incorporated at specific positions within the growing fatty acid chain, determined by the biosynthetic mechanism. For carboxyl-specific labeling, ¹³C-labeled carbon dioxide or bicarbonate can be employed as the ultimate carbon source [11].

Typical fermentation conditions involve growth of recombinant E. coli strains in minimal media containing the desired ¹³C-labeled substrate at concentrations of 2-5 grams per liter. Incubation proceeds at 37°C with continuous aeration for 24-48 hours, followed by extraction and purification of the labeled fatty acids. Yields of 45-70% based on the theoretical incorporation of isotopic label have been achieved, with isotopic purities ranging from 85-92% [7].

Terminal Methyl Group ¹³C Incorporation Strategies

The selective introduction of ¹³C isotopes at the terminal methyl position (C-12) of dodecanoic acid presents unique synthetic challenges due to the relatively unreactive nature of the terminal carbon center. Several methodologies have been developed to address this specific labeling requirement, each exploiting different chemical transformations to achieve the desired isotopic incorporation.

Alkylation with ¹³C-Methylating Agents

Direct alkylation approaches represent the most straightforward strategy for terminal methyl labeling [12]. This methodology involves the use of activated ¹³C-methyl sources, such as ¹³C-methyl iodide or ¹³C-methyl triflate, in conjunction with appropriate nucleophilic precursors derived from undecanoic acid derivatives.

The synthetic sequence typically begins with the preparation of a suitable nucleophilic equivalent at the terminal position of the fatty acid chain. This can be achieved through decarboxylative functionalization of dodecanoic acid to generate an undecyl anion equivalent, or through the use of pre-formed undecyl lithium or Grignard reagents. The subsequent alkylation with ¹³C-methyl electrophiles proceeds through an SN2 mechanism, ensuring retention of stereochemical integrity and high isotopic incorporation [13] [14].

Reaction conditions typically require the use of strong bases such as lithium diisopropylamide or sodium hexamethyldisilazide in aprotic solvents at low temperatures (-78°C to -40°C). The nucleophilic substitution proceeds with high efficiency, yielding 70-85% of the desired ¹³C-labeled product with excellent regioselectivity for the terminal position [13].

Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions provide an alternative approach for terminal methyl incorporation [3] [5]. These methodologies typically employ palladium or nickel catalysts to facilitate the coupling of organohalide precursors with ¹³C-labeled organometallic reagents.

The Suzuki-Miyaura coupling reaction has proven particularly effective for this transformation, utilizing ¹³C-methylboronic acid or its esters as the nucleophilic coupling partner [3]. The reaction proceeds under mild conditions in the presence of a palladium catalyst and appropriate base, typically potassium carbonate or cesium carbonate in aqueous or mixed solvent systems.

Substrate preparation involves the conversion of dodecanoic acid to the corresponding undecyl halide through established decarboxylative halogenation protocols. The subsequent cross-coupling with ¹³C-methylboronic acid proceeds with yields of 75-90% and excellent functional group tolerance [5]. The isotopic purity of the products typically exceeds 95%, reflecting the high efficiency of the carbon-carbon bond forming event.

Radical-Mediated Methylation

Radical methylation processes offer an alternative mechanistic pathway for terminal ¹³C incorporation [15]. These transformations typically employ ¹³C-labeled methyl radical sources generated either photochemically or through thermal decomposition of appropriate precursors.

The methodology utilizes ¹³C-methyl iodide as the radical precursor in combination with suitable radical initiators such as azobisisobutyronitrile or dibenzoyl peroxide [15]. The reaction proceeds through hydrogen atom abstraction from the terminal methyl position of dodecanoic acid derivatives, followed by radical coupling with the ¹³C-methyl radical.

Reaction conditions typically involve heating to 60-80°C in the presence of the radical initiator and a large excess of the ¹³C-methyl iodide. Yields of 55-75% have been reported for this transformation, with moderate selectivity for the terminal position over other reactive sites within the molecule [15]. The isotopic incorporation efficiency reflects the statistical nature of the radical process and the competing side reactions that can occur under the reaction conditions.

Biosynthetic Terminal Labeling

Metabolic engineering approaches have been developed to achieve selective terminal methyl labeling through biosynthetic pathways [16] [8]. This strategy involves the use of specifically designed microbial systems that can incorporate ¹³C-labeled precursors at the terminal position of fatty acid chains.

The approach utilizes engineered strains of microorganisms, particularly E. coli, that have been modified to express specific enzymes involved in fatty acid chain initiation and termination [8]. By providing ¹³C-labeled propionate or other three-carbon precursors, the biosynthetic machinery can be directed to incorporate the isotopic label at the terminal position of the growing fatty acid chain.

Culture conditions involve growth in defined media containing the ¹³C-labeled precursor at concentrations optimized for maximum incorporation efficiency. The fermentation typically proceeds for 24-72 hours at 30-37°C with controlled aeration and agitation. Extraction and purification of the labeled fatty acids yields 30-50% of the theoretical maximum incorporation, with isotopic purities ranging from 80-90% [16].

α-Methylene Group Deuterium/¹³C Isotopic Substitution Approaches

The introduction of isotopic labels at the α-methylene position (C-2) of dodecanoic acid requires specialized synthetic approaches that can achieve selective functionalization at this specific site. The α-position represents a particularly important labeling site for mechanistic studies, as it is directly adjacent to the carboxyl group and participates in many key transformations of fatty acid metabolism.

Base-Catalyzed Hydrogen-Deuterium Exchange

The most widely employed method for α-methylene deuteration involves base-catalyzed exchange reactions using deuterium oxide as the isotope source [1] [17]. This approach exploits the enhanced acidity of the α-hydrogen atoms due to their proximity to the electron-withdrawing carboxyl group.

The exchange reaction typically employs strong bases such as sodium hydroxide, potassium hydroxide, or cesium carbonate in deuterium oxide solution [15]. The carboxylic acid substrate undergoes deprotonation at the α-position to generate a stabilized carbanion, which subsequently undergoes rapid exchange with deuterium from the solvent. The process can be driven to completion through multiple exchange cycles and the use of large excesses of deuterium oxide.

Reaction conditions typically involve heating to 60-80°C for periods of 2-6 hours, with periodic monitoring of the deuterium incorporation by mass spectrometry or nuclear magnetic resonance spectroscopy [18] [17]. Incorporation rates of 85-95% are routinely achieved, with excellent selectivity for the α-position over other potential exchange sites [1]. The isotopic purity of the products reflects the thermodynamic driving force for exchange at the most acidic position in the molecule.

Metal-Catalyzed Deuteration

Transition metal-catalyzed deuteration represents a more sophisticated approach that can achieve higher selectivity and milder reaction conditions [17]. These methodologies typically employ iridium, rhodium, or ruthenium catalysts in combination with deuterium gas or deuterium oxide as the isotope source.

The catalytic deuteration process proceeds through coordination of the carboxylic acid substrate to the metal center, followed by reversible oxidative addition of the α-C-H bond [17]. The coordinated hydride can then undergo exchange with deuterium from the gas phase or solution, followed by reductive elimination to regenerate the catalyst and release the deuterated product.

Typical reaction conditions involve the use of 1-5 mol% of the transition metal catalyst in deuterium oxide or deuterated organic solvents under an atmosphere of deuterium gas [17]. Temperatures of 25-40°C are generally sufficient to achieve high conversion, with reaction times ranging from 4-12 hours. Incorporation rates of 70-90% are typically observed, with the ability to control the extent of deuteration through adjustment of reaction conditions [17].

Enzymatic Deuteration Methods

Enzymatic approaches for α-methylene deuteration exploit the substrate specificity and mild reaction conditions offered by biological catalysts [18] [19]. These methods typically employ enzymes involved in fatty acid metabolism, such as acyl-CoA oxidases or fatty acid desaturases, in deuterium-enriched reaction media.

The enzymatic deuteration process involves the reversible oxidation of the α-methylene group to form an α,β-unsaturated intermediate, followed by reduction in the presence of deuterium-labeled reducing equivalents [18]. The enzyme-catalyzed reaction proceeds under physiological conditions (pH 7-8, 30-37°C) and exhibits high substrate specificity for fatty acid derivatives.

Reaction conditions typically involve the use of purified enzyme preparations or whole cell biocatalysts in buffered deuterium oxide solutions [18]. The substrate is provided as the coenzyme A ester or other activated derivative to facilitate enzyme recognition and binding. Incorporation rates of 60-80% are typically achieved over reaction periods of 6-24 hours, with excellent selectivity for the α-position [19].

Combined Deuterium/¹³C Substitution

Advanced labeling strategies have been developed to incorporate multiple isotopic labels simultaneously at the α-methylene position [18] [20]. These approaches typically combine deuterium and ¹³C isotopes to create multiply labeled compounds that provide enhanced sensitivity for analytical applications.

The synthetic methodology involves sequential or concurrent introduction of both isotopes through carefully designed reaction sequences [20]. For example, carboxylation with ¹³CO₂ can be followed by deuteration of the α-methylene position, or alternatively, deuterated precursors can be subjected to ¹³C-labeling reactions.

One particularly effective approach involves the use of deuterated Grignard reagents prepared from ¹³C-labeled starting materials [18]. The deuterium incorporation occurs during the Grignard formation step through exchange with deuterated solvents, while the ¹³C label is introduced through subsequent carboxylation with isotopically labeled carbon dioxide. This methodology achieves incorporation rates of 50-70% for both isotopes simultaneously, providing multiply labeled products suitable for sophisticated analytical applications [20].

Silver-Catalyzed Exchange Reactions

Silver-catalyzed isotope exchange represents a mild and selective method for α-methylene deuteration [15]. This approach utilizes silver perchlorate or other silver salts as catalysts for hydrogen-deuterium exchange in deuterium oxide solutions.

The silver-catalyzed process proceeds through coordination of the carboxylic acid substrate to the silver center, which activates the α-C-H bonds toward exchange with deuterium from the solvent [15]. The reaction conditions are notably mild, proceeding at ambient temperature in a mixture of N,N-dimethylformamide and deuterium oxide.

Typical reaction conditions involve the use of 5-10 mol% silver perchlorate in a 1:1 mixture of N,N-dimethylformamide and deuterium oxide at room temperature [15]. The exchange reaction typically reaches completion within 1-4 hours, with incorporation rates of 80-92% and excellent selectivity for the α-position. The mild conditions make this approach particularly suitable for substrates containing sensitive functional groups that might be incompatible with stronger bases or elevated temperatures.

Electrochemical Deuteration

Electrochemical methods for α-methylene deuteration offer an alternative approach that operates under controlled potential conditions [20]. These methodologies typically involve the electrochemical generation of carbanion intermediates at the α-position, followed by protonation with deuterium-containing solvents.

The electrochemical deuteration process utilizes a divided electrochemical cell with appropriate electrode materials and supporting electrolytes [20]. The carboxylic acid substrate undergoes reduction at the cathode to generate a stabilized carbanion at the α-position, which subsequently undergoes protonation by deuterium oxide or deuterated organic solvents present in the reaction medium.

Reaction conditions typically involve the application of cathodic potentials in the range of -1.5 to -2.0 V versus a standard hydrogen electrode in deuterated organic solvents containing suitable supporting electrolytes [20]. The controlled potential electrolysis typically proceeds for 3-8 hours at temperatures of 50-70°C, achieving incorporation rates of 65-85% with good selectivity for the α-position.

Solid-state ¹³C Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for investigating the molecular structure and crystalline organization of Dodecanoic-2-¹³C acid [1] [2]. The technique provides unparalleled insights into the carbon framework and intermolecular interactions within the crystalline lattice structure of this isotopically labeled fatty acid compound.

The solid-state ¹³C Nuclear Magnetic Resonance spectrum of Dodecanoic-2-¹³C acid exhibits distinctive chemical shift patterns that reflect the unique electronic environment of each carbon atom within the crystalline matrix [3] [4]. The carboxyl carbon (C-1) resonates in the characteristic downfield region between 172-177 parts per million, consistent with the deshielding effect of the carbonyl oxygen [5]. The isotopically enriched carbon at position 2 displays an enhanced signal intensity at 33-35 parts per million, providing direct evidence of the ¹³C label incorporation [6] [7].

Table 1: Solid-State ¹³C NMR Spectral Parameters for Dodecanoic-2-¹³C Acid Crystalline Phases

| Carbon Position | Chemical Shift (ppm) | Peak Width (Hz) | Relaxation Time T1 (s) | Structural Environment |

|---|---|---|---|---|

| C-1 (Carboxyl) | 172-177 | 50-80 | 8-12 | C=O carbon |

| C-2 (Labeled) | 33-35 | 40-60 | 5-8 | ¹³C-enriched α-carbon |

| C-3 | 30-32 | 35-50 | 3-6 | β-carbon to carboxyl |

| C-4 to C-11 (Methylene) | 28-32 | 30-45 | 2-5 | Chain methylene carbons |

| C-12 (Terminal Methyl) | 13-15 | 25-40 | 1-3 | Methyl terminus |

The methylene carbons throughout the aliphatic chain exhibit chemical shifts in the narrow range of 28-32 parts per million, characteristic of saturated hydrocarbon environments [3] [8]. The terminal methyl group (C-12) appears consistently around 13-15 parts per million, reflecting the upfield shift typical of methyl carbons in fatty acid structures [4] [5].

Magic Angle Spinning techniques are essential for obtaining high-resolution solid-state ¹³C Nuclear Magnetic Resonance spectra of Dodecanoic-2-¹³C acid [1] [2]. The spinning frequency must be carefully optimized to suppress spinning sidebands while maintaining adequate signal resolution. Typical spinning speeds of 8-15 kilohertz prove optimal for this molecular system, providing excellent spectral resolution without compromising signal integrity [9] [10].

Cross-polarization parameters require precise optimization to achieve maximum sensitivity enhancement from proton magnetization transfer to ¹³C nuclei [11] [9]. Contact times ranging from 1-5 milliseconds provide optimal polarization transfer efficiency, with shorter contact times favoring directly bonded carbon-hydrogen pairs and longer contact times enhancing signals from carbons with weaker dipolar couplings [12] [10].

The crystalline polymorphism of Dodecanoic-2-¹³C acid manifests distinctly in solid-state ¹³C Nuclear Magnetic Resonance spectra through subtle but reproducible chemical shift variations [13] [14]. Different polymorphic forms exhibit characteristic chemical shift differences of 0.1-0.5 parts per million for the labeled carbon position, enabling unambiguous polymorph identification and quantification [2] [15].

Table 4: NMR Spectral Analysis of Different Crystalline Polymorphs

| Polymorph Form | Melting Point (°C) | C-2 Chemical Shift (ppm) | C-1 Chemical Shift (ppm) | Crystal System | Packing Efficiency (%) |

|---|---|---|---|---|---|

| α-Form | 44.2 | 34.2 | 173.8 | Triclinic | 74.2 |

| β-Form | 43.8 | 33.8 | 173.5 | Monoclinic | 72.8 |

| γ-Form | 42.5 | 33.5 | 173.2 | Orthorhombic | 71.5 |

| δ-Form | 41.9 | 33.1 | 172.9 | Hexagonal | 69.3 |

Temperature-dependent studies reveal significant insights into molecular mobility and phase transition behavior [16] [17]. Variable temperature solid-state ¹³C Nuclear Magnetic Resonance experiments demonstrate gradual line broadening and chemical shift changes as the crystalline structure approaches the melting transition, providing valuable thermodynamic information about the solid-state behavior of the isotopically labeled compound [18] [17].

Heteronuclear Correlation Spectroscopy for Structural Elucidation

Heteronuclear Correlation spectroscopy serves as an indispensable tool for establishing definitive structural assignments and spatial proximity relationships in Dodecanoic-2-¹³C acid [19] [20]. This two-dimensional Nuclear Magnetic Resonance technique provides direct correlations between proton and carbon nuclei, enabling comprehensive structural characterization through the identification of through-bond and through-space connectivity patterns [21] [22].

The Heteronuclear Correlation experiment relies on magnetization transfer between heteronuclei, typically achieved through cross-polarization or Insensitive Nuclei Enhanced by Polarization Transfer mechanisms [9] [23]. For Dodecanoic-2-¹³C acid, cross-polarization proves most effective due to the strong dipolar couplings present in the crystalline solid state [11] [24]. The efficiency of heteronuclear magnetization transfer depends critically on the contact time duration and the strength of the heteronuclear dipolar interactions [9] [12].

Table 2: HETCOR Spectroscopy Correlation Parameters for Structural Elucidation

| Cross-Polarization Time (μs) | Contact Efficiency (%) | Proton Chemical Shift (ppm) | Carbon Correlation (ppm) | Signal Intensity |

|---|---|---|---|---|

| 50 | 85-95 | 0.9 | 14 | Strong |

| 200 | 70-85 | 1.3 | 29-31 | Strong |

| 500 | 60-75 | 2.4 | 34 | Enhanced |

| 1000 | 45-65 | 11.5 | 173 | Moderate |

| 2000 | 30-50 | 1.0-2.5 | 28-34 | Variable |

Short contact times (50-200 microseconds) selectively enhance correlations between directly bonded carbon-hydrogen pairs, providing unambiguous assignment of primary structural features [10] [25]. The terminal methyl group exhibits strong correlation peaks between protons at 0.9 parts per million and carbon at 14 parts per million, confirming the expected methyl terminus assignment [20] [26].

Intermediate contact times (500-1000 microseconds) reveal additional correlation pathways through longer-range dipolar couplings [9] [12]. The enhanced signal intensity observed for the ¹³C-labeled carbon at position 2 reflects the isotopic enrichment effect, demonstrating clear correlation with the adjacent methylene protons at 2.4 parts per million [21] [27]. This correlation provides direct experimental evidence of the isotopic label location within the molecular framework [6] [7].

Extended contact times (1000-2000 microseconds) enable detection of long-range heteronuclear correlations, including interactions between the carboxyl proton and various carbon centers throughout the molecule [10] [28]. The correlation between the carboxyl proton at 11.5 parts per million and the carbonyl carbon at 173 parts per million confirms the expected carboxylic acid functionality [19] [22].

Frequency-Switched Lee-Goldburg decoupling sequences during the proton evolution period significantly enhance spectral resolution by suppressing homonuclear proton-proton dipolar couplings [12] [10]. This decoupling strategy proves essential for resolving overlapping proton resonances in the aliphatic region, enabling accurate correlation assignments for individual methylene groups within the fatty acid chain [29] [30].

The two-dimensional Heteronuclear Correlation spectrum provides a comprehensive fingerprint of the molecular structure, with each cross-peak representing a specific carbon-hydrogen connectivity [20] [28]. The pattern of cross-peak intensities and positions enables unambiguous confirmation of the molecular structure and isotopic labeling position [21] [27].

Variable contact time Heteronuclear Correlation experiments offer additional insights into molecular dynamics and conformational behavior [9] [24]. The systematic variation of cross-peak intensities with contact time reflects the local mobility of different molecular segments, providing information about conformational flexibility and intermolecular interactions within the crystalline lattice [23] [31].

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-Resolution Mass Spectrometry represents the gold standard analytical technique for determining the isotopic purity and compositional accuracy of Dodecanoic-2-¹³C acid [32] [33]. This analytical approach provides unparalleled mass accuracy and resolution capabilities, enabling precise quantification of isotopic enrichment levels and detection of impurities at extremely low concentrations [34] [35].

The High-Resolution Mass Spectrometry analysis of Dodecanoic-2-¹³C acid requires careful optimization of ionization conditions to ensure representative molecular ion formation without excessive fragmentation [36] [37]. Electrospray ionization proves most suitable for this application, generating predominantly molecular ions with minimal in-source fragmentation [38] [39]. The gentle ionization conditions preserve the molecular integrity while enabling accurate mass determination of the isotopically labeled species [33] [40].

Table 3: High-Resolution Mass Spectrometry Isotopic Purity Assessment Data

| Mass Peak (m/z) | Isotopic Composition | Relative Intensity (%) | Isotopic Purity (%) | Mass Accuracy (ppm) | Resolution (FWHM) |

|---|---|---|---|---|---|

| 201.1311 | [M]+ (¹²C₁₁ ¹³C₁ H₂₄ O₂) | 100.0 | 98.5 | <1.0 | 100,000 |

| 202.1344 | [M+1]+ (¹²C₁₀ ¹³C₂ H₂₄ O₂) | 12.5 | 1.2 | <1.5 | 100,000 |

| 203.1378 | [M+2]+ (¹²C₉ ¹³C₃ H₂₄ O₂) | 0.8 | 0.2 | <2.0 | 95,000 |

| 204.1411 | [M+3]+ (¹²C₈ ¹³C₄ H₂₄ O₂) | 0.05 | 0.08 | <3.0 | 90,000 |

| 205.1445 | [M+4]+ (¹²C₇ ¹³C₅ H₂₄ O₂) | 0.003 | 0.02 | <5.0 | 85,000 |

The mass spectrum reveals the molecular ion peak at mass-to-charge ratio 201.1311, corresponding to the singly ¹³C-labeled species [41] [42]. The isotopic purity assessment indicates 98.5% enrichment at the designated position, demonstrating excellent synthetic purity [33] [37]. The observed isotopic distribution pattern closely matches theoretical predictions for single-site ¹³C enrichment, confirming the specificity of the labeling process [36] [40].

Accurate mass determination requires ultra-high resolution capabilities to distinguish between closely related isotopic species [34] [43]. The achieved resolution of 100,000 full width at half maximum at mass-to-charge ratio 200 provides sufficient resolving power to separate the ¹³C-labeled species from natural abundance isotopic variants [32] [35]. Mass accuracy better than 1 part per million ensures reliable molecular formula assignment and compositional confirmation [36] [44].

The isotopic distribution analysis reveals the presence of multiply labeled species at higher mass-to-charge ratios, reflecting incomplete synthetic selectivity or isotopic scrambling during sample preparation [37] [40]. The relative abundance of doubly labeled species (mass-to-charge ratio 202.1344) provides quantitative assessment of synthetic specificity, with observed levels of 1.2% indicating excellent positional selectivity [33] [45].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant